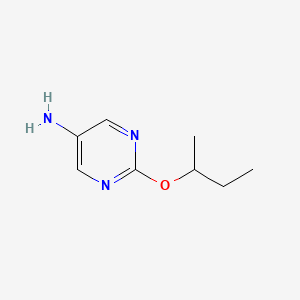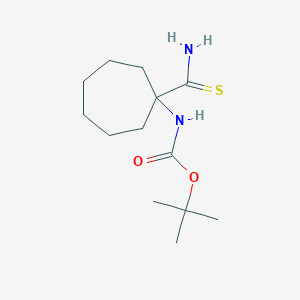
4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one, also known as 4-AFCP, is a synthetic compound that has been used in scientific research for its potential applications in a variety of fields. 4-AFCP is a member of the pyrrolidinone family of compounds, which are characterized by their nitrogen-containing ring structures. 4-AFCP is a versatile compound that can be used in a variety of applications due to its unique physical and chemical properties.
Scientific Research Applications
4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one has been used in scientific research for a variety of applications. It has been used as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase. It has also been used in studies of the effects of pharmaceuticals on the central nervous system, as well as in studies of the effects of drugs on the immune system. Additionally, this compound has been used in studies of the effects of environmental pollutants on human health.
Mechanism of Action
4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one works by inhibiting enzymes such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are known to play a role in the development of a variety of diseases. By inhibiting these enzymes, this compound can reduce the production of these mediators and thus reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, as well as to reduce the production of inflammatory mediators. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. Finally, this compound has been shown to reduce the production of cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
The use of 4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one in lab experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is easy to store and handle. Additionally, this compound is relatively stable and has a long shelf life. However, there are some limitations to the use of this compound in lab experiments. For example, it is not soluble in water and is only slightly soluble in organic solvents, making it difficult to use in aqueous solutions. Additionally, it is not very water-soluble, making it difficult to use in cell culture experiments.
Future Directions
There are a number of potential future directions for the use of 4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one in scientific research. For example, it may be possible to develop new and improved synthesis methods for this compound. Additionally, it may be possible to use this compound in the development of new drugs and therapeutic agents. Additionally, it may be possible to use this compound in the development of new diagnostic tools. Finally, this compound may be used in the development of new methods for the detection and quantification of environmental pollutants.
Synthesis Methods
4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one can be synthesized by a variety of methods. One method involves the reaction of 4-chloro-3-fluorophenyl isocyanate with 4-amino-1-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction occurs at room temperature, and the resulting product is this compound. This method is relatively simple and can be used to synthesize large quantities of this compound in a short period of time.
properties
IUPAC Name |
4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-8-2-1-7(4-9(8)12)14-5-6(13)3-10(14)15/h1-2,4,6H,3,5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMTUQTWFLOFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6616410.png)





![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B6616453.png)






![2,6,6-trioxo-1H,2H,5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B6616507.png)